molecular formula C20H26N4O2 B7147748 N-cyclopentyl-3-(5-cyclopentyl-1,3,4-oxadiazol-2-yl)-N-pyridin-2-ylpropanamide

N-cyclopentyl-3-(5-cyclopentyl-1,3,4-oxadiazol-2-yl)-N-pyridin-2-ylpropanamide

Cat. No.: B7147748
M. Wt: 354.4 g/mol
InChI Key: JOXQBSCQVKWHNC-UHFFFAOYSA-N
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Description

N-cyclopentyl-3-(5-cyclopentyl-1,3,4-oxadiazol-2-yl)-N-pyridin-2-ylpropanamide is a synthetic organic compound characterized by its unique structure, which includes a cyclopentyl group, an oxadiazole ring, and a pyridinyl group. This compound is of interest in various fields of scientific research due to its potential biological activities and applications.

Properties

IUPAC Name

N-cyclopentyl-3-(5-cyclopentyl-1,3,4-oxadiazol-2-yl)-N-pyridin-2-ylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N4O2/c25-19(13-12-18-22-23-20(26-18)15-7-1-2-8-15)24(16-9-3-4-10-16)17-11-5-6-14-21-17/h5-6,11,14-16H,1-4,7-10,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOXQBSCQVKWHNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C2=NN=C(O2)CCC(=O)N(C3CCCC3)C4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopentyl-3-(5-cyclopentyl-1,3,4-oxadiazol-2-yl)-N-pyridin-2-ylpropanamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the oxadiazole ring: This can be achieved by cyclization of a suitable hydrazide with a carboxylic acid derivative under acidic or basic conditions.

    Attachment of the cyclopentyl group: The cyclopentyl group can be introduced via alkylation reactions using cyclopentyl halides.

    Formation of the propanamide linkage: This step involves the coupling of the oxadiazole intermediate with a pyridinyl-propanamide derivative using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of large-scale reactors, efficient purification techniques such as recrystallization or chromatography, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-cyclopentyl-3-(5-cyclopentyl-1,3,4-oxadiazol-2-yl)-N-pyridin-2-ylpropanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophilic substitution using sodium azide in DMF.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

N-cyclopentyl-3-(5-cyclopentyl-1,3,4-oxadiazol-2-yl)-N-pyridin-2-ylpropanamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-cyclopentyl-3-(5-cyclopentyl-1,3,4-oxadiazol-2-yl)-N-pyridin-2-ylpropanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • N-cyclopentyl-3-(5-cyclopentyl-1,3,4-oxadiazol-2-yl)-N-phenylpropanamide
  • N-cyclopentyl-3-(5-cyclopentyl-1,3,4-oxadiazol-2-yl)-N-methylpropanamide

Uniqueness

N-cyclopentyl-3-(5-cyclopentyl-1,3,4-oxadiazol-2-yl)-N-pyridin-2-ylpropanamide is unique due to the presence of the pyridinyl group, which can impart distinct biological activities and chemical properties compared to its analogs. This uniqueness makes it a valuable compound for various research and industrial applications.

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